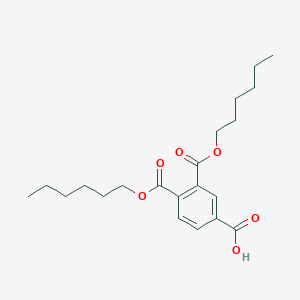
3,4-bis(hexoxycarbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-bis(hexoxycarbonyl)benzoic acid is a member of the benzoic acid family, characterized by the presence of two hexoxycarbonyl groups attached to the benzene ring at positions 3 and 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis(hexoxycarbonyl)benzoic acid typically involves the esterification of 3,4-dihydroxybenzoic acid with hexanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,4-bis(hexoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced esters.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
3,4-bis(hexoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
作用机制
The mechanism of action of 3,4-bis(hexoxycarbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing hexanol and the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular membranes.
相似化合物的比较
Similar Compounds
3,4-bis(methoxycarbonyl)benzoic acid: Similar structure but with methoxycarbonyl groups instead of hexoxycarbonyl groups.
3,4-dihydroxybenzoic acid: The parent compound without esterification.
3,4-dicarboxybenzoic acid: Contains carboxyl groups instead of ester groups.
Uniqueness
3,4-bis(hexoxycarbonyl)benzoic acid is unique due to its longer alkyl chains (hexoxycarbonyl groups), which impart different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the production of hydrophobic materials and in certain biochemical assays.
生物活性
3,4-bis(hexoxycarbonyl)benzoic acid is a compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H22O5
- Molecular Weight : 282.34 g/mol
- CAS Number : Not specifically listed in the provided data, but derivatives and related compounds are noted.
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural properties, which allow it to interact with various biological targets. The following sections detail its activities based on available literature.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. For example, a study demonstrated that derivatives of benzoic acid can reduce inflammation in animal models by modulating NF-kB signaling pathways .
2. Antimicrobial Properties
This compound has shown potential antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of Gram-positive and Gram-negative bacteria, possibly through disruption of bacterial cell membranes .
3. Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in several cancer cell lines. It was found to induce apoptosis in human cancer cells, suggesting potential as an anticancer agent. The mechanism involves activation of caspase pathways and mitochondrial dysfunction .
Case Studies
Several studies have investigated the biological effects of related compounds and their implications for health:
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of hexoxycarbonyl derivatives. The results indicated significant inhibition of cancer cell proliferation in vitro .
- Case Study 2 : Research in Phytotherapy Research highlighted the anti-inflammatory effects of benzoic acid derivatives, noting a reduction in edema in animal models treated with these compounds .
Data Table: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Membrane Disruption : Antimicrobial activity may arise from the ability to disrupt bacterial membranes.
- Apoptotic Pathways Activation : Induction of apoptosis involves mitochondrial pathways and caspase activation.
属性
分子式 |
C21H30O6 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC 名称 |
3,4-bis(hexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C21H30O6/c1-3-5-7-9-13-26-20(24)17-12-11-16(19(22)23)15-18(17)21(25)27-14-10-8-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3,(H,22,23) |
InChI 键 |
VHZJXSVRRUNKIR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















